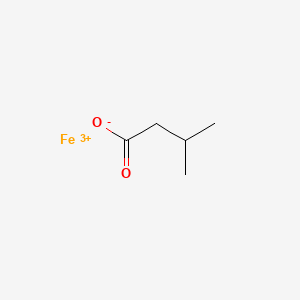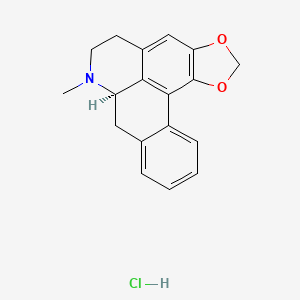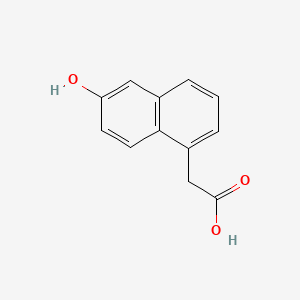![molecular formula C18H25NO2 B579699 (1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol CAS No. 18067-41-9](/img/structure/B579699.png)
(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol is a chemical compound belonging to the morphinan class. This compound is structurally related to morphine and other opioids, which are known for their analgesic properties. The compound’s unique structure includes a methoxy group at the 3-position and a methyl group at the 17-position, which contribute to its distinct pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Core: The initial step involves the construction of the morphinan skeleton through a series of cyclization reactions.
Introduction of the Methoxy Group: The methoxy group is introduced at the 3-position using methylation reactions, often employing reagents like methyl iodide or dimethyl sulfate.
Methylation at the 17-Position: The methyl group at the 17-position is introduced through alkylation reactions, using reagents such as methyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other morphinan derivatives.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential analgesic properties and its use in pain management.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of (1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. The molecular targets include mu, delta, and kappa opioid receptors, which are part of the G-protein coupled receptor family.
Comparison with Similar Compounds
Similar Compounds
Morphine: A natural opioid with strong analgesic properties.
Codeine: A methylated derivative of morphine with milder analgesic effects.
Oxycodone: A semi-synthetic opioid with a similar structure but different pharmacokinetics.
Uniqueness
(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol is unique due to its specific substitutions at the 3- and 17-positions, which alter its binding affinity and efficacy at opioid receptors. This makes it a valuable compound for studying structure-activity relationships in opioid pharmacology.
Properties
CAS No. |
18067-41-9 |
|---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.403 |
InChI |
InChI=1S/C18H25NO2/c1-19-8-7-18-11-13(20)4-6-15(18)17(19)9-12-3-5-14(21-2)10-16(12)18/h3,5,10,13,15,17,20H,4,6-9,11H2,1-2H3/t13-,15+,17-,18+/m0/s1 |
InChI Key |
YTYYXTBXVZVSSK-UNQWWWNPSA-N |
SMILES |
CN1CCC23CC(CCC2C1CC4=C3C=C(C=C4)OC)O |
Synonyms |
(14α)-3-Methoxy-17-methylmorphinan-6α-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


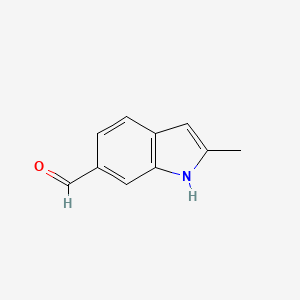
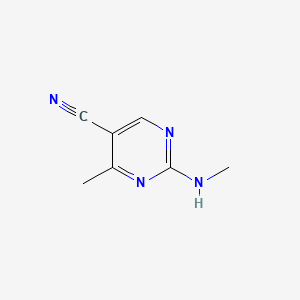
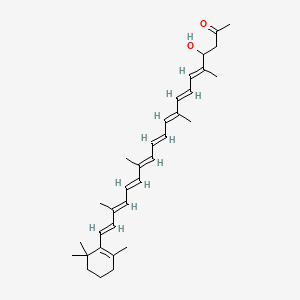
![1-Methylidene-5,8-dioxaspiro[3.4]octane](/img/structure/B579625.png)
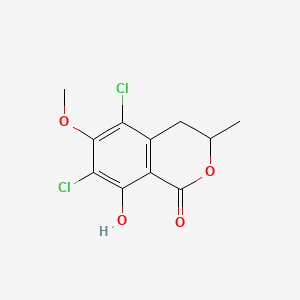

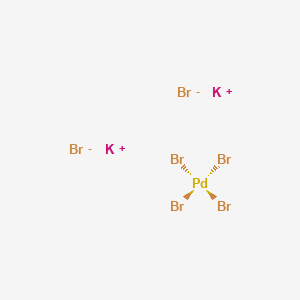
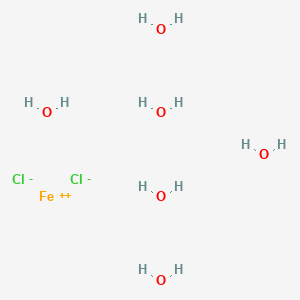
![(1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene](/img/structure/B579633.png)
![(1S,3R,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol](/img/structure/B579634.png)
